molecular formula C19H23ClN4O2 B10927303 2-Amino-4-(4-chloro-3-methyl-1-propyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-chloro-3-methyl-1-propyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10927303
M. Wt: 374.9 g/mol
InChI Key: MIPRCIREECCKPR-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chromene moiety via condensation reactions.
  • Functionalization of the chromene ring to introduce the amino and cyanide groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxides or hydroxylated derivatives.
  • Reduction may produce amines or alcohols.
  • Substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling.

    Gene expression: The compound may influence gene expression, leading to changes in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with varying substituents. Examples are:

  • 2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL ETHER
  • 2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ACETATE

Uniqueness

The uniqueness of 2-AMINO-4-(4-CHLORO-3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

2-amino-4-(4-chloro-5-methyl-2-propylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H23ClN4O2/c1-5-6-24-17(16(20)10(2)23-24)14-11(9-21)18(22)26-13-8-19(3,4)7-12(25)15(13)14/h14H,5-8,22H2,1-4H3

InChI Key

MIPRCIREECCKPR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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